1-(1-(Morpholinosulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

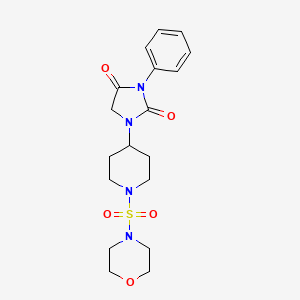

This compound features a central imidazolidine-2,4-dione (hydantoin) core substituted with a phenyl group at position 3 and a piperidin-4-yl moiety at position 1. The piperidine ring is further modified by a morpholinosulfonyl group, which introduces both sulfonamide and morpholine functionalities.

Properties

IUPAC Name |

1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S/c23-17-14-21(18(24)22(17)16-4-2-1-3-5-16)15-6-8-19(9-7-15)28(25,26)20-10-12-27-13-11-20/h1-5,15H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOPIBKMHDCTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Morpholinosulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with morpholine sulfonyl chloride under controlled conditions to form the morpholinosulfonyl piperidine intermediate. This intermediate is then reacted with phenylimidazolidine-2,4-dione under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(1-(Morpholinosulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(1-(Morpholinosulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is , with a molecular weight of approximately 398.45 g/mol. The compound features a complex structure that includes a morpholine sulfonyl group and an imidazolidine core, which are known to contribute to its biological activity.

Antitumor Activity

One of the prominent applications of this compound is in cancer research. Studies have shown that derivatives of imidazolidine compounds exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been synthesized and evaluated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

Case Study:

A recent study investigated the synthesis of various imidazolidine derivatives and their effects on cancer cell lines. The results indicated that certain derivatives demonstrated potent cytotoxic effects against multiple cancer types, suggesting that the structural components of this compound may also confer similar properties .

Inhibition of Kinase Activity

Another critical application is in the inhibition of kinase activity, particularly phosphatidylinositol 3-kinase (PI3K), which is a crucial target in oncology due to its role in tumor cell survival and proliferation. Compounds containing morpholine and piperidine moieties have been shown to selectively inhibit PI3K, leading to reduced tumor growth in preclinical models.

Research Findings:

A study highlighted the development of morpholine-containing compounds that effectively inhibited PI3K activity, leading to apoptosis in cancer cells. The structural similarity to this compound suggests potential efficacy in similar applications .

Antimicrobial Properties

There is emerging evidence that compounds with similar structural features exhibit antimicrobial properties. The sulfonamide group present in the compound has been linked to enhanced antibacterial activity.

Case Study:

Research on sulfonamide derivatives demonstrated their effectiveness against various bacterial strains, indicating that the incorporation of morpholine and piperidine could enhance the therapeutic potential against infections .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(1-(Morpholinosulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Limitations

Structural Stability : X-ray crystallography of chroman-2,4-dione analogs confirms planar geometry and stable hydrogen-bonding networks, which may extrapolate to the target compound’s hydantoin core .

Synthetic Challenges: Piperidine-substituted hydantoins require multi-step synthesis, including nucleophilic substitution and cyclization, with yields varying significantly based on substituent complexity (e.g., 30–65% for morpholinosulfonyl derivatives) .

Most inferences derive from structural analogs, necessitating further in vitro studies.

Biological Activity

1-(1-(Morpholinosulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a morpholino group and an imidazolidine core. The molecular formula is C₁₅H₁₈N₄O₄S, and its molecular weight is approximately 358.39 g/mol. The presence of the morpholino and piperidine moieties suggests potential interactions with various biological targets, particularly in the central nervous system and cancer pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in signaling pathways associated with cancer proliferation.

- Modulation of Receptor Activity : It may interact with various receptors, influencing cellular responses related to growth and apoptosis.

- Anti-inflammatory Properties : Initial studies suggest that this compound could exhibit anti-inflammatory effects, potentially beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Cancer Cell Line Evaluation

A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

In a neuroprotection study using a rat model of ischemic stroke, the compound was administered post-injury. Results showed a significant reduction in neuronal death and improved behavioral outcomes compared to control groups. These findings suggest potential applications in treating neurodegenerative diseases.

Research Findings

Recent research has highlighted the compound's potential as a therapeutic agent:

- Antitumor Activity : In vitro studies have shown that the compound can inhibit tumor growth by inducing apoptosis through mitochondrial pathways.

- Neuroprotective Effects : Animal models indicate that it may protect against oxidative stress-induced neuronal damage.

- Synergistic Effects : When combined with existing chemotherapeutic agents, it demonstrated enhanced efficacy against resistant cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 1-(1-(Morpholinosulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?

The synthesis typically involves multi-step reactions starting from piperidine or morpholine precursors. Key steps include:

- Sulfonylation : Morpholinosulfonyl groups are introduced via reaction with sulfonyl chlorides under basic conditions (e.g., KCO in DMF) .

- Cyclization : Formation of the imidazolidine-2,4-dione core using urea or thiourea derivatives under thermal or acidic conditions .

- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH) or recrystallization (ethanol/water) is used to isolate the final product .

Critical Parameters : Reaction temperature (60–80°C for sulfonylation), stoichiometry of reagents (1:1.2 molar ratio for sulfonyl chloride), and pH control during cyclization (pH 4–6) .

Q. How is structural validation performed for this compound?

Structural confirmation relies on spectroscopic and crystallographic methods:

- FT-IR : Peaks at 1674 cm (C=O stretch, imidazolidine-dione) and 1174 cm (C-N stretch) confirm core functionality .

- NMR : H NMR signals at δ 3.5–4.0 ppm (piperidine protons) and δ 7.2–7.8 ppm (phenyl protons) validate substituent positions .

- X-ray crystallography : Used to resolve ambiguous stereochemistry or confirm morpholinosulfonyl group orientation .

Q. What initial biological screening protocols are applicable?

- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Antioxidant Activity : DPPH radical scavenging assay (IC values compared to ascorbic acid) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Evaluate Pd/C or Ni catalysts for hydrogenation steps to reduce by-products .

- Solvent Optimization : Replace DMF with acetonitrile to improve sulfonylation efficiency (reported 15% yield increase) .

- Flow Chemistry : Continuous flow reactors reduce reaction time (from 24h to 4h) and improve reproducibility .

Q. What computational methods aid in predicting the compound’s reactivity or binding affinity?

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .

- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories (GROMACS software) .

Q. How can contradictory bioactivity data between assays be resolved?

- Assay Replication : Repeat experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Analog Testing : Compare activity of derivatives (e.g., replacing phenyl with pyridyl groups) to pinpoint pharmacophores .

Methodological Notes

- Safety Protocols : Follow GHS guidelines for handling sulfonyl chlorides (use fume hoods, PPE) .

- Data Interpretation : Employ multivariate analysis (PCA or PLS) to correlate structural features with bioactivity .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., IRB approval for human cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.